molecular formula C16H29N3O2 B7929034 (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

Cat. No.: B7929034
M. Wt: 295.42 g/mol
InChI Key: HMORCFYIDHFFMX-NRXISQOPSA-N
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Description

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a chiral amide derivative characterized by a cyclohexyl backbone modified with acetyl-cyclopropylamine and 2-amino-3-methyl-butyramide moieties.

Properties

IUPAC Name

(2S)-N-[2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-13-6-4-5-7-14(13)19(11(3)20)12-8-9-12/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMORCFYIDHFFMX-NRXISQOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the acetyl group, and the coupling of these intermediates with the cyclohexyl and butyramide moieties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.

Scientific Research Applications

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Cyclohexyl Substituents

(a) N-Substituted Cyclohexyl Derivatives
  • (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (): Replaces cyclopropyl with a methyl group, reducing steric bulk. Predicted lower metabolic stability due to the absence of cyclopropane’s ring strain.
  • (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (): Ethyl group substitution increases hydrophobicity compared to cyclopropyl. May exhibit altered pharmacokinetics due to enhanced lipophilicity.
(b) Benzyl and Aromatic Substitutions
  • Higher molar mass (343.51 g/mol) and density (1.08 g/cm³) compared to the acetyl-cyclopropyl variant .
  • (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide (): Dichlorobenzyl substitution increases electronegativity, improving interactions with charged residues. Predicted lower solubility in water due to halogenated aromaticity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molar Mass (g/mol) Solubility (Water) pKa (Predicted)
Target Compound C₁₆H₂₈N₃O₂ 294.42 Moderate* ~14.95
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-... C₁₅H₂₈N₃O₂ 282.41 High ~14.50
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)... C₂₁H₃₃N₃O 343.51 Low ~14.95
Cyclophosphamide (Reference) C₇H₁₅Cl₂N₂O₂P 261.09 Freely soluble 4.5–6.0

Critical Analysis of Structural Modifications

  • Cyclopropyl vs. Alkyl/Aryl Groups :
    • Cyclopropyl enhances metabolic stability but reduces solubility.
    • Ethyl/methyl substitutions improve solubility but may compromise target affinity.
  • Stereochemical Impact : The (S)-configuration in the target compound likely optimizes chiral recognition in biological systems, whereas racemic mixtures (e.g., ) show reduced efficacy .

Biological Activity

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₆H₂₃N₃O₂
  • CAS Number : 1354001-79-8

Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes.

Key Mechanisms:

  • G Protein Coupling : The compound may activate specific GPCRs, leading to downstream signaling cascades that affect cellular responses such as neurotransmitter release and muscle contraction .
  • Adenylyl Cyclase Activation : Some studies suggest that it could enhance adenylyl cyclase activity, which increases intracellular cyclic AMP levels, a critical second messenger in various signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Neurotransmitter ModulationPotential to influence neurotransmitter systems, possibly affecting mood and cognition.
Analgesic EffectsPreliminary data suggest analgesic properties, warranting further exploration.
Anti-inflammatory PropertiesMay exhibit anti-inflammatory effects through modulation of immune responses.

Case Studies

  • Neuropharmacological Study : A study conducted on animal models demonstrated that administration of the compound resulted in significant changes in pain perception and behavioral responses, indicating its potential use in pain management therapies.
  • Inflammation Model : In vitro experiments showed that this compound reduced pro-inflammatory cytokine production, suggesting a role in treating inflammatory conditions.

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